

SE 175: An Organic Nitrate Nitric Oxide (NO) Donor

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Compound of Interest		
Compound Name:	SE 175	
Cat. No.:	B1662416	Get Quote

The compound designated **SE 175** with CAS number 258278-64-7 is classified as an organic nitrate. Its primary mechanism of action is the in vivo release of nitric oxide (NO) following reductive transformation. NO is a critical signaling molecule involved in various physiological processes, most notably vasodilation.

Mechanism of Action

Organic nitrates, such as **SE 175**, undergo enzymatic biotransformation to release NO. This process is complex and can involve several enzymes, including mitochondrial aldehyde dehydrogenase (mtALDH) and cytochrome P450 enzymes. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1] This vasodilatory effect is beneficial in conditions like angina, where it reduces myocardial oxygen demand.

Quantitative Data

Specific quantitative data for **SE 175** (CAS 258278-64-7), such as binding affinities or IC50 values for specific enzymes, are not readily available in the public domain. The activity of NO donors is typically characterized by their physiological effects, such as changes in blood pressure or vessel diameter.

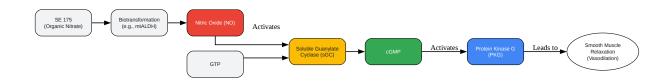


Experimental Protocols

In Vitro Assessment of Vasodilation:

- Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).
- Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.
- Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine or norepinephrine.
- Drug Application: Once a stable contraction is achieved, add cumulative concentrations of SE 175 to the organ bath.
- Data Recording: Record the changes in isometric tension to determine the concentrationresponse curve and calculate the EC50 value for vasodilation.

Signaling Pathway Diagram



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Caption: Mechanism of action of **SE 175** as a nitric oxide donor.

FUT-175 (Nafamostat Mesilate): A Broad-Spectrum Serine Protease Inhibitor

FUT-175, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor with a wide range of therapeutic applications, including as an anticoagulant and in the treatment of



acute pancreatitis.[3][4][5]

Mechanism of Action

FUT-175 acts as a potent, reversible, and competitive inhibitor of various serine proteases.[3] [4] It forms a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of these proteases, thereby blocking their catalytic activity. The enzymes inhibited by FUT-175 include key players in the coagulation cascade (thrombin, factor Xa), fibrinolysis (plasmin), the complement system (C1r, C1s), and inflammation (kallikrein, trypsin).[3][6] Its anticoagulant effect stems from the inhibition of thrombin and Factor Xa, which are crucial for the formation of fibrin clots.[3] Its anti-inflammatory properties are attributed to the inhibition of kallikrein and the complement cascade.[7]

Ouantitative Data

Target Enzyme	IC50 Value	Reference
Trypsin	10 ⁻⁸ M	[6]
C1r	10 ⁻⁷ M	[6]
C1s	10 ⁻⁷ M	[6]
Thrombin	10 ⁻⁶ M	[6]
Kallikrein	10 ⁻⁷ M	[6]
Plasmin	10 ⁻⁶ M	[6]
Complement-mediated hemolysis	$1.3 \times 10^{-7} \text{ M to } 4.0 \times 10^{-7} \text{ M}$	[8]
C3a, C4a, C5a generation	3-43 μΜ	[9]

Experimental Protocols

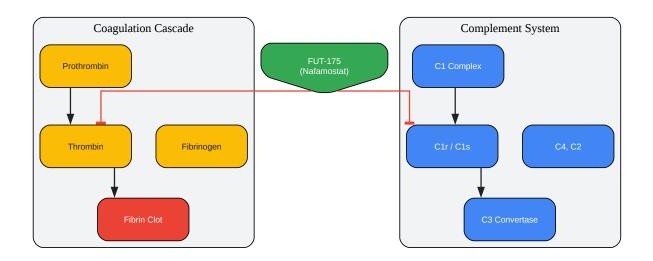
In Vitro Protease Inhibition Assay:

• Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate.



- Inhibitor Preparation: Prepare serial dilutions of FUT-175.
- Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of FUT-175 in a suitable buffer.
- Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme and measure the rate of substrate cleavage by monitoring the change in absorbance or fluorescence over time using a plate reader.
- Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathway Diagram



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Caption: FUT-175 inhibits key serine proteases in the coagulation and complement cascades.



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IK-175: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist

IK-175 is a novel, orally bioavailable, and selective antagonist of the aryl hydrocarbon receptor (AHR).[10][11][12] It is being investigated for its potential in cancer immunotherapy.[12]

Mechanism of Action

The AHR is a ligand-activated transcription factor that plays a role in regulating immune responses.[12] In the tumor microenvironment, AHR can be activated by various ligands, such as kynurenine, a metabolite of tryptophan.[11][12] This activation leads to the suppression of anti-tumor immunity by promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of cytotoxic T lymphocytes (CTLs).[11] IK-175 competitively binds to the AHR, preventing its activation by endogenous ligands.[13] By blocking AHR signaling, IK-175 aims to reverse immune suppression within the tumor microenvironment, thereby enhancing the body's ability to recognize and eliminate cancer cells.[11][12] Preclinical studies have shown that IK-175 can decrease the expression of AHR target genes, reduce the production of anti-inflammatory cytokines (e.g., IL-22), and increase the production of pro-inflammatory cytokines (e.g., IL-2).[11]

Quantitative Data

Assay	Cell Line	Species	Agonist	IC50 Value	Reference
DRE- Luciferase Reporter	HepG2	Human	VAF347 (80 nM)	< 0.5 μM	[14][15]

Experimental Protocols

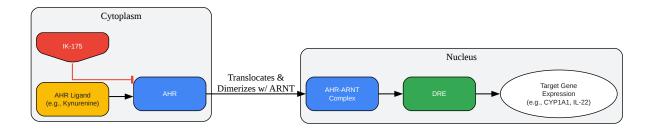
AHR Reporter Gene Assay:

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them
with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a
luciferase gene.



- Compound Treatment: Treat the transfected cells with an AHR agonist (e.g., VAF347) in the presence of varying concentrations of IK-175.
- Incubation: Incubate the cells for a sufficient period to allow for gene expression.
- Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Normalize the luciferase activity to a control and plot the inhibition curve to determine the IC50 value of IK-175.

Signaling Pathway Diagram



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Caption: IK-175 competitively inhibits the AHR signaling pathway.

TMEM175: A Lysosomal Ion Channel

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a crucial role in maintaining lysosomal pH and function.[16][17] While "SE 175" is not a direct inhibitor of TMEM175, the "175" designation warrants its mention. TMEM175 dysfunction has been linked to Parkinson's disease.[16][18] The channel's activity can be modulated by various small molecules, and it is a target for the development of new therapeutics for neurodegenerative diseases.[19][20] The primary known inhibitor of TMEM175 is 4-aminopyridine (4-AP).[21] Recent research has focused on discovering more selective inhibitors to better understand the physiological roles of this channel.[21][22]



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